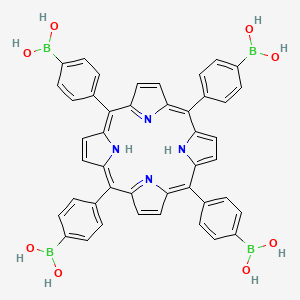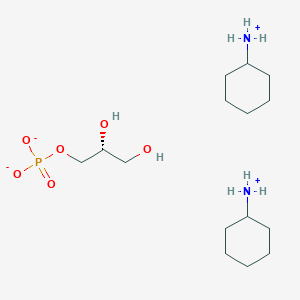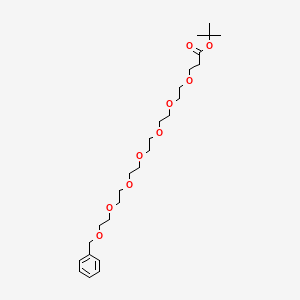
Benzyl-PEG7-t-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl-PEG7-t-butyl ester is a polyethylene glycol (PEG)-based compound that serves as a PROTAC linker. It is used in the synthesis of various PROTACs (proteolysis-targeting chimeras), which are molecules designed to target and degrade specific proteins within cells. The compound has a molecular formula of C26H44O9 and a molecular weight of 500.61 g/mol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzyl-PEG7-t-butyl ester is synthesized through a series of chemical reactions involving polyethylene glycol and benzyl alcohol derivatives. The synthesis typically involves the esterification of polyethylene glycol with benzyl alcohol under controlled conditions. The reaction is catalyzed by acids or bases, and the product is purified through distillation or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The process includes the use of advanced equipment and techniques to control temperature, pressure, and reaction time. Quality assurance measures are implemented to ensure the consistency and reliability of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl-PEG7-t-butyl ester undergoes various chemical reactions, including:
Esterification: The formation of esters from carboxylic acids and alcohols.
Hydrolysis: The breakdown of esters into carboxylic acids and alcohols in the presence of water.
Substitution: The replacement of one functional group with another in the ester molecule.
Common Reagents and Conditions
Esterification: Catalyzed by acids (e.g., sulfuric acid) or bases (e.g., sodium hydroxide).
Hydrolysis: Typically carried out under acidic or basic conditions with the addition of water.
Substitution: Involves the use of nucleophiles such as amines or thiols.
Major Products Formed
Esterification: Produces esters and water.
Hydrolysis: Yields carboxylic acids and alcohols.
Substitution: Results in the formation of substituted esters and by-products.
Wissenschaftliche Forschungsanwendungen
Benzyl-PEG7-t-butyl ester is widely used in scientific research due to its versatility and effectiveness as a PROTAC linker. Its applications include:
Chemistry: Used in the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Employed in the development of PROTACs for targeted protein degradation, aiding in the study of protein functions and interactions.
Medicine: Investigated for its potential in drug development, particularly in targeting and degrading disease-causing proteins.
Industry: Utilized in the production of bioconjugates, such as antibody-drug conjugates (ADCs) and targeted drug delivery systems
Wirkmechanismus
Benzyl-PEG7-t-butyl ester functions as a linker in PROTACs, which are designed to degrade specific proteins within cells. The mechanism involves the following steps:
Binding: The PROTAC molecule binds to the target protein and an E3 ubiquitin ligase.
Ubiquitination: The E3 ligase tags the target protein with ubiquitin molecules.
Degradation: The ubiquitinated protein is recognized and degraded by the proteasome, a cellular complex responsible for protein degradation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis-PEG7-t-butyl ester: Another PEG-based linker used in bioconjugation and drug delivery systems.
PEGylated esters: Various PEGylated esters with different chain lengths and functional groups used in similar applications.
Uniqueness
Benzyl-PEG7-t-butyl ester stands out due to its specific structure, which provides optimal hydrophilicity and biocompatibility. The benzyl group enhances its stability and effectiveness as a PROTAC linker, making it a valuable tool in targeted protein degradation and drug development.
Eigenschaften
Molekularformel |
C26H44O9 |
|---|---|
Molekulargewicht |
500.6 g/mol |
IUPAC-Name |
tert-butyl 3-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C26H44O9/c1-26(2,3)35-25(27)9-10-28-11-12-29-13-14-30-15-16-31-17-18-32-19-20-33-21-22-34-23-24-7-5-4-6-8-24/h4-8H,9-23H2,1-3H3 |
InChI-Schlüssel |
NDSSJZOYKWVWJO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



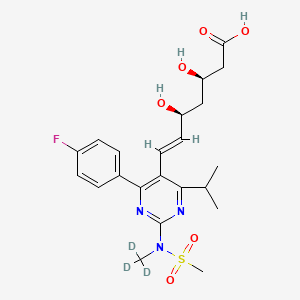
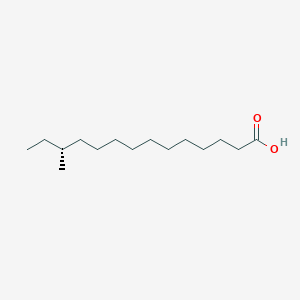
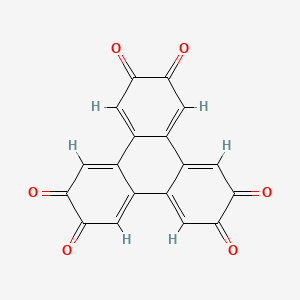

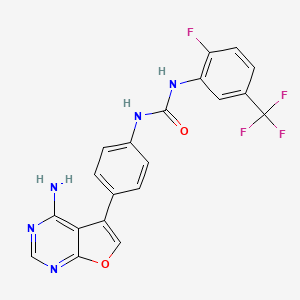
![(2S,6R,7R,10S,12R,13R)-6,13-bis(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecan-13-ol](/img/structure/B11928867.png)
![4-((3-((6-Amino-4-(benzo[d][1,3]dioxol-5-yl)-3,5-dicyanopyridin-2-yl)thio)propyl)carbamoyl)benzenesulfonyl fluoride](/img/structure/B11928871.png)

![1-[4-[7-(Dimethylamino)quinazolin-4-yl]oxyphenyl]-3-[[6-(trifluoromethyl)pyridin-3-yl]methyl]urea](/img/structure/B11928895.png)
![4-[[2-[(2E)-2-[3-[(E)-2-[3-[(4-carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoic acid](/img/structure/B11928913.png)

